molecular formula C₂₁H₂₈O₃ B124109 16beta-Hydroxynorgestrel CAS No. 40915-03-5

16beta-Hydroxynorgestrel

Cat. No.: B124109
CAS No.: 40915-03-5
M. Wt: 328.4 g/mol
InChI Key: CPLFYDXNDVOJDT-SVMVYQPLSA-N
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Description

16beta-Hydroxynorgestrel is a synthetic steroidal compound with the molecular formula C21H28O3 It is a derivative of norgestrel, a progestin used in various hormonal contraceptives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Hydroxynorgestrel typically involves the hydroxylation of norgestrel. One common method includes the use of microbial biotransformation, where specific microorganisms are employed to introduce the hydroxyl group at the 16beta position. This process is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, the production of this compound may involve chemical synthesis routes that include the use of catalysts and specific reaction conditions to optimize yield and purity. The process often involves multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Chemical Reactions Analysis

Types of Reactions: 16beta-Hydroxynorgestrel undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16beta position can be oxidized to form ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different stereoisomers or to modify the functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different stereoisomers of the compound.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying steroidal transformations and reactions.

    Biology: The compound is used in research related to hormonal regulation and reproductive biology.

    Industry: The compound is used in the synthesis of other steroidal drugs and in the development of pharmaceuticals.

Mechanism of Action

16beta-Hydroxynorgestrel exerts its effects by binding to progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the modulation of gene expression and regulation of hormonal activity. The compound’s mechanism of action involves both genomic and non-genomic pathways, influencing various physiological processes.

Comparison with Similar Compounds

    Norgestrel: The parent compound of 16beta-Hydroxynorgestrel, used in hormonal contraceptives.

    Levonorgestrel: A stereoisomer of norgestrel, widely used in emergency contraception.

    16beta-Hydroxyestradiol: Another hydroxylated steroid with similar structural features.

Uniqueness: this compound is unique due to its specific hydroxylation at the 16beta position, which imparts distinct biological and chemical properties. This modification enhances its binding affinity to hormone receptors and influences its metabolic stability and activity.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,16S,17R)-13-ethyl-17-ethynyl-16,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-10-9-16-15-8-6-14(22)11-13(15)5-7-17(16)18(20)12-19(23)21(20,24)4-2/h2,11,15-19,23-24H,3,5-10,12H2,1H3/t15-,16+,17+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLFYDXNDVOJDT-SVMVYQPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CC(C2(C#C)O)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C#C)O)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40915-03-5
Record name 16beta-Hydroxynorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-HYDROXYLEVONORGESTREL, (16.BETA)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654SZS13FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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